Parp7-IN-15: A Deep Dive into its Mechanism of Action in Cancer Cells
Parp7-IN-15: A Deep Dive into its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp7-IN-15 is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7), a mono-ADP-ribosyltransferase that has emerged as a critical regulator of cellular signaling pathways implicated in cancer progression and immune evasion. This technical guide provides an in-depth overview of the mechanism of action of Parp7-IN-15 in cancer cells, drawing upon data from preclinical studies of Parp7-IN-15 and the closely related, extensively studied PARP7 inhibitor, RBN-2397. The guide details the inhibitor's impact on key signaling pathways, presents quantitative data in a structured format, and outlines representative experimental protocols for assessing its activity.
Core Mechanism of Action: Upregulation of Type I Interferon Signaling
The primary mechanism through which Parp7-IN-15 is thought to exert its anti-cancer effects is by inhibiting PARP7's repressive function on the type I interferon (IFN-I) signaling pathway.[1][2][3][4] PARP7 acts as a negative regulator of this pathway, which is a critical component of the innate immune system's ability to detect and respond to cellular stress, including the presence of cytosolic nucleic acids that can accumulate in cancer cells.
Inhibition of PARP7 by compounds like Parp7-IN-15 removes this "brake" on the IFN-I pathway, leading to a cascade of downstream effects that promote an anti-tumor microenvironment. This includes the enhanced production of IFN-β and the expression of interferon-stimulated genes (ISGs), such as CXCL10, which can attract immune cells to the tumor site.[5]
Key Molecular Targets and Signaling Pathways
1. The cGAS-STING-TBK1-IRF3 Pathway:
PARP7 has been shown to negatively regulate the IFN-I pathway by targeting components downstream of STING activation. One of the key targets is TANK-binding kinase 1 (TBK1). PARP7 can mono-ADP-ribosylate (MARylate) TBK1, which inhibits its kinase activity. By inhibiting PARP7, Parp7-IN-15 prevents the MARylation of TBK1, allowing for its full activation and subsequent phosphorylation of Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of IFN-β and other ISGs.
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Caption: Parp7-IN-15 restores Type I Interferon signaling by inhibiting PARP7-mediated suppression of TBK1.
2. Aryl Hydrocarbon Receptor (AHR) Signaling:
PARP7 is a transcriptional target of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. In a negative feedback loop, PARP7 can MARylate AHR, leading to its degradation. Inhibition of PARP7 with compounds like RBN-2397 has been shown to increase the nuclear accumulation of AHR and enhance the transcription of AHR target genes. This interplay is significant as AHR signaling can have context-dependent roles in cancer, and its modulation by PARP7 inhibitors may contribute to their therapeutic effects.
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Caption: Parp7-IN-15 disrupts the negative feedback loop between PARP7 and AHR, enhancing AHR signaling.
3. Regulation of Protein Stability: FRA1 and Androgen Receptor (AR):
Recent studies have revealed that PARP7 can regulate the stability of other proteins through MARylation, which can either mark them for degradation or protect them from it.
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FRA1 (Fos-related antigen 1): In some cancer cells, PARP7-mediated MARylation stabilizes the transcription factor FRA1, preventing its proteasomal degradation. FRA1 can suppress the expression of genes involved in apoptosis and immune signaling. Inhibition of PARP7 leads to FRA1 degradation, thereby promoting cancer cell death.
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Androgen Receptor (AR): In prostate cancer, PARP7 can MARylate the androgen receptor, leading to its degradation and creating a negative feedback loop on androgen signaling. PARP7 inhibition can stabilize AR, an effect that could have therapeutic implications in different contexts of prostate cancer.
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Caption: Parp7-IN-15 modulates the stability of FRA1 and the Androgen Receptor by inhibiting their PARP7-mediated MARylation.
Quantitative Data
The following tables summarize the available quantitative data for Parp7-IN-15 and the related inhibitor RBN-2397.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Type | IC50 | Source |
| Parp7-IN-15 | PARP7 | Biochemical | 0.56 nM | |
| RBN-2397 | PARP7 | Biochemical | <3 nM |
Table 2: Cellular Activity of RBN-2397
| Cell Line | Assay Type | Effect | EC50 / IC50 | Source |
| NCI-H1373 (Lung Cancer) | Cell Proliferation | Inhibition | 20 nM (IC50) | |
| NCI-H1373 (Lung Cancer) | p-STAT1 Induction | Restoration of IFN-I response | Dose-dependent | |
| Various Cancer Cell Lines | Cell MARylation | Inhibition | 1 nM (EC50) | |
| CT26 (Colon Carcinoma) | p-STAT1 Induction | Restoration of IFN-I response | Dose-dependent | |
| CT26 (Colon Carcinoma) | CXCL10 mRNA Induction | Restoration of IFN-I response | Dose-dependent |
Experimental Protocols
Detailed experimental protocols for Parp7-IN-15 are not extensively published. However, based on the methodologies reported for the well-characterized PARP7 inhibitor RBN-2397, the following are representative protocols for key experiments.
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Caption: A general experimental workflow for characterizing the cellular effects of Parp7-IN-15.
Cell Viability/Proliferation Assay (e.g., MTT or Crystal Violet)
Objective: To determine the effect of Parp7-IN-15 on cancer cell growth.
Methodology:
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Cell Seeding: Seed cancer cells (e.g., NCI-H1373, OVCAR4) in 96-well plates at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of Parp7-IN-15 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
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Incubation: Incubate the cells for a specified period (e.g., 72 hours).
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MTT Assay:
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Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
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Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
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Measure the absorbance at 570 nm using a microplate reader.
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Crystal Violet Assay:
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Fix the cells with a suitable fixative (e.g., methanol).
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Stain the cells with crystal violet solution.
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Wash the plates to remove excess stain.
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Solubilize the stain and measure the absorbance at a wavelength appropriate for crystal violet.
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Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of Parp7-IN-15.
Western Blot Analysis for Signaling Pathway Activation
Objective: To assess the effect of Parp7-IN-15 on the phosphorylation status and protein levels of key signaling molecules.
Methodology:
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Cell Treatment: Culture cells to 70-80% confluency and treat with Parp7-IN-15 at various concentrations and for different time points. A positive control, such as a STING agonist (e.g., cGAMP), may be used to induce the IFN-I pathway.
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Cell Lysis: Harvest the cells and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Incubate the membrane with primary antibodies against target proteins (e.g., p-TBK1, TBK1, p-IRF3, IRF3, p-STAT1, STAT1, FRA1, AHR, and a loading control like GAPDH or β-actin) overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Quantification: Densitometry analysis can be performed to quantify changes in protein levels or phosphorylation.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
Objective: To measure the effect of Parp7-IN-15 on the transcription of target genes.
Methodology:
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Cell Treatment and RNA Extraction: Treat cells with Parp7-IN-15 as described for Western blotting. Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
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cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
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qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the genes of interest (e.g., IFNB1, CXCL10, CYP1A1, and a housekeeping gene like GAPDH or ACTB).
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Data Analysis: Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control-treated cells.
Conclusion
Parp7-IN-15 is a potent PARP7 inhibitor with a multifaceted mechanism of action in cancer cells. Its primary role in derepressing the Type I Interferon signaling pathway positions it as a promising immuno-oncology agent. Furthermore, its influence on AHR signaling and the stability of key transcription factors like FRA1 and AR suggests broader therapeutic potential across various cancer types. The experimental frameworks provided here offer a basis for further investigation into the precise molecular consequences of PARP7 inhibition with Parp7-IN-15, facilitating its continued development as a novel anti-cancer therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. PARP7 inhibits type I interferon signaling to prevent autoimmunity and lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. intodna.com [intodna.com]
